Tofenacin Hydrochloride Salt-d4
Description
Overview of Deuterated Analogs in Mechanistic and Analytical Investigations
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly useful in both mechanistic and analytical studies. symeres.com
Mechanistic Studies: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can lead to a slower rate of reaction for processes that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com By observing the KIE, researchers can gain insights into the rate-determining steps of a chemical reaction or a metabolic pathway. symeres.com
Analytical Investigations: In analytical chemistry, deuterated compounds are frequently used as internal standards in quantitative mass spectrometry. acs.org Because a deuterated analog is chemically identical to the non-labeled compound (the analyte) but has a different mass, it can be added to a sample in a known quantity. acs.org By comparing the mass spectrometry signal of the deuterated standard to that of the analyte, a highly accurate quantification of the analyte can be achieved. This is crucial in pharmacokinetic studies, where precise measurement of drug and metabolite concentrations in biological fluids is required.
Rationale for Deuteration in Specific Molecular Probes
The decision to deuterate a specific molecule, such as in the case of Tofenacin (B95592) Hydrochloride Salt-d4, is driven by several key objectives in research. A primary application is in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By using a deuterated version of a drug, researchers can more easily track its absorption, distribution, metabolism, and excretion (ADME) within an organism. clearsynth.com
Historical Context and Evolution of Deuterium Applications in Chemical Research
Deuterium was discovered in 1931 by Harold C. Urey, for which he was awarded the Nobel Prize in Chemistry in 1934. britannica.comyoutube.com Its potential as a tracer in biological systems was recognized early on. The initial applications of deuterium in chemical research were focused on its use as a non-radioactive tracer to follow the course of chemical and biochemical reactions. britannica.com
The development of analytical techniques like mass spectrometry and NMR spectroscopy significantly expanded the utility of deuterium labeling. nih.gov In the 1960s, the first studies incorporating deuterium into drug molecules were published. nih.gov Over the past few decades, the use of deuteration in medicinal chemistry has grown substantially, moving from a niche technique to a more mainstream strategy in drug discovery and development. nih.govnih.gov This "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium to improve its pharmacokinetic properties, has gained considerable commercial interest. nih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017. nih.gov The evolution of deuterium applications continues, with a growing focus on the de novo design of deuterated drugs. nih.gov
Detailed Research Findings on Tofenacin Hydrochloride Salt-d4
This compound is a labeled form of tofenacin, an antidepressant. cymitquimica.com The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. cymitquimica.com
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine Hydrochloride-d4, Demethylorphenadrine Hydrochloride-d4 |
| Molecular Formula | C₁₇H₁₈D₄ClNO |
| Molecular Weight | 295.84 g/mol |
| CAS Number | 10488-36-5 (unlabeled HCl) |
Data sourced from multiple chemical suppliers. cymitquimica.comclearsynth.comscbt.com
The primary research application of this compound is as a labeled internal standard for the quantification of tofenacin in biological samples during pharmacokinetic studies. It is also used as a labeled metabolite of orphenadrine (B1219630) for metabolic research. cymitquimica.com
Properties
Molecular Formula |
C₁₇H₁₈D₄ClNO |
|---|---|
Molecular Weight |
295.84 |
Synonyms |
N-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine Hydrochloride-d4; _x000B_N-Methyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine Hydrochloride-d4; Demethylorphenadrine Hydrochloride-d4; N-Demethylorphenadrine Hydrochloride-d4; N-Desmethylorphenadrine Hydro |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Purity of Tofenacin Hydrochloride Salt D4
Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The synthesis of a complex deuterated molecule such as Tofenacin (B95592) Hydrochloride Salt-d4 requires precise methods to install deuterium atoms at specific locations. A variety of synthetic techniques have been developed to achieve this, ranging from direct hydrogen-deuterium exchange to multi-step procedures involving deuterated building blocks. researchgate.netclearsynth.com
Regioselectivity is paramount in the synthesis of specifically labeled compounds like Tofenacin-d4 to ensure the desired biological properties are achieved. The choice of method depends on the target position for deuteration.
Directed C-H Activation : Transition metal catalysts, often containing iridium or palladium, can be guided by a directing group within the substrate molecule to selectively activate and deuterate a specific C-H bond, typically at the ortho position to the directing group. nih.govacs.org
Catalyst-Controlled Selectivity : In the absence of strong directing groups, the inherent properties of the catalyst can dictate the site of deuteration. For example, certain iron or manganese pincer complexes have demonstrated the ability to selectively deuterate the α or β positions of alcohols using D₂O as the deuterium source. rsc.org Similarly, palladium catalysts tend to favor deuteration at aliphatic positions, while platinum catalysts show a preference for aromatic sites. mdpi.com
Direct hydrogen-deuterium (H/D) exchange is one of the most straightforward methods for incorporating deuterium. mdpi.com This process involves the substitution of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). electronicsandbooks.com
Acid-Catalyzed Exchange : Strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) or deuterated mineral acids (e.g., D₂SO₄) can facilitate electrophilic aromatic substitution on electron-rich aromatic rings. nih.gov For a molecule like Tofenacin, this could be applied to deuterate its phenyl rings. CF₃COOD is often preferred as it is highly effective and easily removed. nih.gov
Base-Catalyzed Exchange : Base-mediated deuteration is effective for hydrogens on carbon atoms adjacent to a carbonyl group (α-hydrogens) or other acidifying groups. acs.org While not directly applicable to the primary structure of Tofenacin, this method is crucial for deuterating precursors that may contain such functional groups during a multi-step synthesis.
Modern catalytic methods offer powerful and often milder conditions for deuterium incorporation. nih.gov
Transition Metal Catalysis : This has become a key technology for deuterium incorporation via hydrogen isotope exchange (HIE). acs.org Catalysts based on palladium, iridium, ruthenium, and iron can activate C-H bonds that are typically unreactive, allowing for direct exchange with a deuterium source like D₂O or D₂ gas. nih.govnih.govnih.gov These methods are particularly valuable for late-stage deuteration, where a complex molecule can be labeled in a single step without requiring a complete re-synthesis. nih.govacs.org
Photoredox Catalysis : This emerging technique uses light to drive the deuteration process. It has proven highly effective for selectively installing deuterium at α-amino sp³ C-H bonds using D₂O as the isotope source. nih.govprinceton.edu This method is particularly relevant for molecules containing alkyl amine structures, such as Tofenacin, and can be applied to a wide range of drug molecules. princeton.edu
A common and reliable strategy for introducing deuterium involves the reduction of a suitable functional group using a deuterated reducing agent. clearsynth.com
Reductive Amination : To synthesize deuterated amines, a precursor ketone or aldehyde can be reacted with an amine in the presence of a deuterated reducing agent like sodium borodeuteride (NaBD₄). For a compound like Tofenacin-d4, a potential route could involve the reductive deuteration of an imine or nitrile derivative. nih.gov
Carbonyl and Ester Reduction : Deuterated metal hydrides, such as lithium aluminum deuteride (B1239839) (LiAlD₄), are powerful reagents for reducing carbonyls, esters, and amides to deuterated alcohols or amines.
Alkene and Alkyne Reduction : A single electron transfer reaction using a reductant like sodium dispersion can achieve the reductive deuteration of activated alkenes, providing α,β-dideuterio compounds with high deuterium incorporation. researchgate.net
Catalytic deuteration using deuterium gas (D₂) is a classic method for saturating double or triple bonds. electronicsandbooks.com
Heterogeneous Catalysis : Catalysts such as palladium on carbon (Pd/C) or platinum oxide can be used with D₂ gas to reduce alkenes and alkynes to their corresponding deuterated alkanes. electronicsandbooks.comnih.gov
Homogeneous Catalysis : Soluble catalysts, like certain iridium complexes, can also facilitate the transfer of deuterium from D₂ gas to a substrate. marquette.edu
In Situ D₂ Generation : To avoid handling expensive and flammable D₂ gas, systems have been developed that generate it in situ. For example, the reaction of aluminum powder with D₂O in the presence of a palladium catalyst can produce D₂ for immediate use in H/D exchange reactions. nih.gov
Table 1: Summary of Deuteration Strategies
| Strategy | Typical Reagents/Catalysts | Mechanism | Potential Application for Tofenacin Synthesis |
|---|---|---|---|
| Regioselective Deuteration | Ir, Pd, Fe, Mn catalysts | Directed or catalyst-controlled C-H activation | Deuteration of specific positions on aromatic rings or the ethyl chain. |
| H-D Exchange | D₂O, CF₃COOD, D₂SO₄ | Acid/base-catalyzed electrophilic or nucleophilic exchange | Deuteration of the phenyl rings. |
| Catalytic Exchange | Photoredox catalysts, Transition metals (Pd, Ir) | C-H activation and H/D exchange | Late-stage deuteration of C-H bonds, including those α to the amine. |
| Reduction | LiAlD₄, NaBD₄, SmI₂ | Reduction of carbonyls, imines, nitriles, or alkenes | Reduction of a precursor nitrile or imine to form the deuterated ethylamine (B1201723) chain. |
| Deuterium Gas Addition | D₂ gas with Pd/C, PtO₂ | Catalytic addition across double/triple bonds or H/D exchange | Reduction of unsaturated precursors or exchange on aromatic rings. |
Challenges in Achieving High Isotopic Purity and Labeling Efficiency
Synthesizing a deuterated compound with a precise number of deuterium atoms at specific locations is a significant challenge. musechem.com Achieving high isotopic purity and labeling efficiency requires overcoming several hurdles inherent to deuteration chemistry.
Incomplete Deuteration and Isotopic Distribution : It is often difficult to achieve 100% isotopic purity. digitellinc.com Reactions may result in a mixture of isotopologues, which are molecules that differ only in their isotopic composition (e.g., a mix of d3, d4, and d5 species instead of pure d4). This necessitates robust analytical methods, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, to accurately determine the isotopic distribution and purity. nih.govrsc.org
Scrambling : Isotope scrambling can occur, where deuterium atoms migrate to unintended positions within the molecule, compromising regioselectivity. This is particularly a risk in reactions that proceed through intermediates that allow for hydrogen/deuterium migration.
Kinetic Isotope Effect : The very effect that makes deuterated drugs useful can also complicate their synthesis. The C-D bond's higher strength can lead to slower reaction rates compared to the non-deuterated equivalent, potentially requiring harsher reaction conditions which might cause side reactions or degradation. musechem.com
Table 2: Challenges in Deuteration and Mitigation Strategies
| Challenge | Description | Potential Mitigation Strategies |
|---|---|---|
| Incomplete Incorporation | The reaction does not proceed to full deuteration, resulting in a mix of isotopologues. | Optimize reaction conditions (time, temperature, catalyst loading); use a large excess of the deuterium source. |
| Back-Exchange | Incorporated deuterium is replaced by hydrogen during reaction or workup. | Use deuterated solvents and reagents throughout the process; carefully control pH; minimize exposure to protic sources. |
| Isotope Scrambling | Deuterium atoms migrate to non-target positions in the molecule. | Choose synthetic routes with stable intermediates; employ highly regioselective catalysts. |
| Purification Issues | Isotopologues and isotopomers are often physically similar, making separation by standard chromatography difficult. marquette.edu | Develop highly selective synthetic methods to minimize byproduct formation; specialized purification techniques may be required. |
| Analytical Verification | Difficulty in precisely confirming the percentage and location of deuterium. | Employ a combination of HRMS for isotopic enrichment and multi-nuclear NMR (¹H, ²H, ¹³C) for positional analysis. rsc.org |
Isotopic Purity Assessment Methodologies
The determination of isotopic purity is a critical quality control step in the synthesis of any deuterated compound. The goal is to quantify the percentage of the desired deuterated isotopologue (d4) and to identify and quantify any other isotopic variants (d0, d1, d2, d3). The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HRMS): Techniques such as electrospray ionization (ESI)-HRMS and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for assessing isotopic purity. nih.gov These methods can distinguish between the different isotopologues of Tofenacin based on their mass-to-charge ratios. By analyzing the full scan mass spectrum, the relative abundance of each isotopologue can be determined, allowing for the calculation of the isotopic purity. rsc.org For example, in the analysis of various deuterated pharmaceuticals, LC-ESI-HR-MS was successfully used to determine the isotopic enrichment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for confirming the position of the deuterium labels and assessing the degree of deuteration. In ¹H NMR, the absence or reduction of signals at specific chemical shifts corresponding to the deuterated positions provides evidence of successful labeling. Conversely, ²H NMR will show signals at the locations of deuterium incorporation.
A combination of these techniques provides a comprehensive evaluation of the isotopic purity and structural integrity of Tofenacin Hydrochloride Salt-d4.
Table 1: Isotopic Purity of various Deuterated Pharmaceuticals determined by HR-MS
| Compound | Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d2) | 94.7 |
| Tamsulosin-d4 (TAM-d4) | 99.5 |
| Oxybutynin-d5 (OXY-d5) | 98.8 |
| Eplerenone-d3 (EPL-d3) | 99.9 |
| Propafenone-d7 (PRO-d7) | 96.5 |
This table presents data on the isotopic purity of several commercially available deuterated compounds as determined by a strategy using LC-ESI-HR-MS and NMR, demonstrating the high levels of isotopic enrichment achievable. rsc.org
Minimization of Back-Exchange Phenomena
Back-exchange, the unintended replacement of deuterium atoms with hydrogen atoms from the surrounding environment (e.g., solvents), is a significant concern during the analysis of deuterated compounds. This phenomenon can lead to an underestimation of the true isotopic purity. Minimizing back-exchange is particularly crucial during sample preparation and analysis.
Several factors influence the rate of back-exchange, including pH, temperature, and the composition of the analytical mobile phase. To mitigate this, analytical methods are often optimized. For instance, in hydrogen-deuterium exchange mass spectrometry (HDX-MS), the analysis is typically performed under "quench" conditions, which involve low pH (around 2.5) and low temperature (near 0°C), to significantly slow down the rate of back-exchange.
Furthermore, the choice of solvents is critical. Using aprotic or deuterated solvents for sample handling and analysis can help preserve the isotopic integrity of the compound. The duration of the analysis should also be minimized to reduce the opportunity for back-exchange to occur.
Scalable Synthesis Considerations for Deuterated Precursors and Compounds
The transition from laboratory-scale synthesis to large-scale production of deuterated compounds like this compound presents several challenges. The development of reliable, robust, and scalable methodologies is essential for industrial applications. researchgate.net
Key considerations for scalable synthesis include:
Catalyst Selection and Efficiency: For deuteration reactions that require a catalyst, the choice of catalyst is critical. An ideal catalyst should be efficient, selective, and easily separable from the reaction mixture. Recent research has focused on the development of nanostructured iron catalysts for the selective deuteration of various organic molecules using D₂O, demonstrating a scalable and cost-effective approach. youtube.com
Process Optimization and Control: Scaling up a synthesis requires careful optimization of reaction conditions, including temperature, pressure, reaction time, and stoichiometry. Robust process controls are necessary to ensure consistent product quality and high isotopic purity on a larger scale.
Purification: The purification of the final deuterated compound to remove chemical and isotopic impurities is a critical step. The chosen purification method must be scalable and effective in achieving the desired purity specifications.
The growing interest in deuterated drugs for improving pharmacokinetic properties has driven the development of more efficient and scalable synthetic methods, which can be applied to the production of this compound. neulandlabs.comnih.gov
Advanced Analytical Methodologies Utilizing Tofenacin Hydrochloride Salt D4
Role of Deuterated Compounds as Internal Standards in Quantitative Analysis
Deuterated compounds are synthetic molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). clearsynth.com These labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry because their chemical and physical properties are nearly identical to their non-labeled counterparts, or analytes. aptochem.comresearchgate.net This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, yet they are easily distinguishable by a mass spectrometer due to their mass difference. chromforum.orgyoutube.com This characteristic is fundamental to their role in enhancing the accuracy and precision of quantitative methods. clearsynth.comwisdomlib.org
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method for determining the quantity of a substance. up.ac.zarsc.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard, like Tofenacin (B95592) Hydrochloride Salt-d4, to a sample containing an unknown quantity of the corresponding native analyte (Tofenacin). wikipedia.orgbritannica.com This enriched standard is often called a "spike" or "tracer." up.ac.zaosti.gov
After the standard is added, it is thoroughly mixed with the sample to ensure isotopic equilibrium is reached, meaning the standard and the native analyte are homogenously distributed. up.ac.zarsc.org A portion of this mixture is then analyzed by a mass spectrometer, which measures the ratio of the isotopically labeled standard to the unlabeled analyte. britannica.comosti.gov Because the amount of the added standard is precisely known, this measured ratio allows for the precise calculation of the unknown concentration of the native analyte in the original sample. up.ac.zawikipedia.org This technique effectively links the measurement to the mole, the fundamental unit for the amount of substance. up.ac.za
The core equation for IDMS can be simplified as follows: The altered isotopic ratio in the mixture is a direct reflection of the combination of the spike's and the sample's original isotopic compositions. osti.gov By measuring this final ratio, the initial unknown quantity can be determined with high accuracy. rsc.org
Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated internal standards like Tofenacin Hydrochloride Salt-d4 are invaluable for robust bioanalysis. aptochem.comnih.gov An ideal internal standard co-elutes with the target analyte, meaning they exit the chromatography column at the same time. aptochem.comchromforum.org Because the deuterated standard is chemically almost identical to the analyte, it experiences the same conditions throughout the analytical process, including extraction recovery, potential degradation, and ionization efficiency in the mass spectrometer's source. aptochem.comoup.com
The use of a stable isotope-labeled internal standard is considered a gold standard for quantitative analysis in complex biological samples using LC-MS/MS. oup.com For instance, in the analysis of vitamin D metabolites or the cardiovascular drug olmesartan (B1677269) in human plasma, deuterated standards have been successfully used to develop accurate and precise LC-MS/MS methods. nih.govmdpi.com Any variability during the process affects both the analyte and the standard equally. chromforum.org By measuring the ratio of the analyte's signal to the standard's signal, these variations are canceled out, leading to highly reliable and reproducible quantification. aptochem.com
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
Similar to LC-MS/MS, deuterated internal standards are crucial for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). youtube.com In GC-MS, analytes are vaporized and separated in a gaseous state before detection. The internal standard is added to the sample before any preparation or injection, allowing it to account for variations in sample handling, injection volume, and derivatization efficiency. youtube.com
Studies have demonstrated the successful use of deuterated standards in GC-MS to quantify a wide range of substances, from environmental contaminants like tire tread particles to drugs of abuse like morphine. nih.govnih.gov In these applications, the deuterated standard corrects for variable analyte recovery, matrix effects, and fluctuations in the ion source of the mass spectrometer. nih.govnih.gov The use of an isotopic analogue of the analyte as an internal standard is a common practice, though care must be taken to select a standard and a derivatization method that minimize "cross-contribution"—where the signal from one compound interferes with the other. nih.gov
Compensation for Matrix Effects and Ion Suppression/Enhancement
One of the most significant challenges in quantitative analysis, particularly with LC-MS, is the "matrix effect." longdom.org This occurs when other components in a complex sample (the matrix), such as proteins, salts, or lipids in blood plasma, interfere with the ionization of the target analyte. longdom.orgchromatographyonline.com This interference can either decrease the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate results. longdom.orgoup.com
Deuterated internal standards are exceptionally effective at compensating for these matrix effects. clearsynth.comlongdom.org Because the deuterated standard has virtually identical physicochemical properties to the analyte, it co-elutes from the chromatography system and is affected by the same matrix components in the same way. chromforum.orgchromatographyonline.com If the analyte signal is suppressed by 30%, the internal standard signal will also be suppressed by 30%. reddit.com Therefore, the ratio of the analyte signal to the internal standard signal remains constant and accurate, regardless of the matrix-induced suppression or enhancement. longdom.orgaptochem.com This capability allows for reliable quantification even in very complex and "dirty" samples. clearsynth.com
Method Development and Validation for Analytical Quantification
The creation of a robust analytical method is a systematic process designed to ensure that the method is suitable for its intended purpose. labmanager.comeirgenix.com Method development involves optimizing various parameters, such as the choice of chromatographic column, mobile phase composition, and mass spectrometer settings, to achieve the desired performance. labmanager.com Following development, the method must be validated to provide documented evidence of its reliability. researchgate.net
Method validation assesses several key parameters, which are summarized in the table below. The use of a deuterated internal standard like this compound is instrumental in meeting the stringent criteria for these parameters. nih.govresearchgate.net
Table 1: Key Validation Parameters Enhanced by Deuterated Internal Standards
| Validation Parameter | Description | Role of Deuterated Internal Standard |
|---|---|---|
| Accuracy | The closeness of the measured value to the true value. eirgenix.comresearchgate.net | Corrects for systematic errors from sample loss and matrix effects, ensuring the calculated concentration is more accurate. nyc.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. eirgenix.comresearchgate.net | Minimizes variability from sample preparation and instrument fluctuations, leading to lower relative standard deviation (RSD) and higher precision. aptochem.com |
| Reproducibility | The precision obtained from analyses performed in different laboratories. eirgenix.com | By providing a robust internal reference, it makes the method less susceptible to inter-laboratory variations in equipment or conditions. nih.gov |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. labmanager.comeirgenix.com | The unique mass of the deuterated standard allows for highly specific detection alongside the analyte, confirming identity and ensuring that quantification is not affected by interfering substances. aptochem.com |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnyc.gov | By improving the signal-to-noise ratio and correcting for baseline instability, the use of an internal standard can help establish a more reliable and lower LOQ. rsc.org |
This table provides an interactive summary of key analytical method validation parameters and the role deuterated internal standards play in achieving them.
Accuracy, Precision, and Reproducibility Enhancements
The primary goal of using a deuterated internal standard such as this compound is to enhance the core qualities of an analytical method: its accuracy, precision, and reproducibility. clearsynth.comwikipedia.org
Accuracy is improved because the internal standard corrects for two major sources of systematic error: analyte loss during sample processing and matrix-induced signal alteration. aptochem.comchromatographyonline.com By normalizing the analyte response to the internal standard response, the final calculated value is a more accurate reflection of the true concentration. nyc.gov
Precision , or repeatability, is enhanced by accounting for random variations that can occur during an analytical run. eirgenix.com This includes minor fluctuations in injection volume, detector response, or extraction efficiency. aptochem.comyoutube.com Since both the analyte and the deuterated standard are subject to these same random errors, their ratio remains stable, resulting in a lower spread of results across multiple measurements. nih.gov
Reproducibility , which is a measure of precision across different labs, is also improved. nih.gov Methods using deuterated internal standards are inherently more rugged and transferable because they are less affected by variations in instrumentation, reagents, or environmental conditions between different analytical sites. nih.govresearchgate.net
Table 2: List of Chemical Compounds
| Compound Name | Synonyms/Labeled Form |
|---|---|
| This compound | N-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine Hydrochloride-d4; N-Demethylorphenadrine Hydrochloride-d4 |
| Tofenacin | N-Demethylorphenadrine; N-Desmethylorphenadrine |
| Orphenadrine (B1219630) | |
| Deuterium | 2H; D |
| Olmesartan | |
| Morphine |
Calibration and Reference Standard Applications
In quantitative analytical chemistry, particularly in bioanalysis and pharmacokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results. aptochem.comscispace.comclearsynth.com this compound serves this exact purpose, acting as an ideal internal standard for the quantification of Tofenacin in various biological matrices.
The fundamental principle behind using a SIL-IS is that it behaves almost identically to the analyte of interest (the non-deuterated Tofenacin) during sample preparation, extraction, and chromatographic separation. aptochem.com However, due to the mass difference, it can be distinguished by a mass spectrometer. This co-elution and similar physicochemical behavior allow the SIL-IS to effectively compensate for variations in sample recovery, matrix effects (such as ion suppression or enhancement in the mass spectrometer source), and injection volume variability. kcasbio.comlgcstandards.com
The use of this compound in a calibration curve allows for the creation of a response ratio between the analyte and the internal standard. This ratio is then plotted against the concentration of the analyte to generate a linear relationship, which is used to determine the concentration of Tofenacin in unknown samples. This approach significantly improves the robustness and reliability of bioanalytical methods. aptochem.comclearsynth.com Regulatory agencies often recommend or require the use of SIL-IS in bioanalytical method validations due to the enhanced data quality they provide. kcasbio.com
Table 1: Application of this compound in Quantitative Analysis
| Parameter | Advantage of Using this compound | Rationale |
|---|---|---|
| Matrix Effect Compensation | High | Co-elutes with Tofenacin, experiencing similar ion suppression or enhancement. kcasbio.com |
| Extraction Recovery | High | Exhibits nearly identical extraction efficiency to the non-labeled analyte. aptochem.com |
| Chromatographic Retention | High | Has a very similar retention time to Tofenacin, ensuring co-elution. aptochem.com |
| Quantification Accuracy | High | Ratiometric analysis minimizes variability, leading to more accurate results. clearsynth.com |
| Method Robustness | High | Reduces the impact of inter-sample variability, leading to a more reliable assay. scispace.com |
Spectroscopic Characterization Techniques for Deuterium Labeled Positions
The precise location of the deuterium atoms within the this compound molecule is critical for its function as an internal standard. Spectroscopic techniques are employed to confirm the isotopic labeling and ensure the identity and purity of the compound.
Deuterium Nuclear Magnetic Resonance (²H or D-NMR) spectroscopy is a powerful analytical technique used to confirm the presence and location of deuterium atoms in a molecule. wikipedia.org Unlike proton NMR (¹H-NMR), which detects hydrogen-1 nuclei, D-NMR specifically detects deuterium nuclei. youtube.com Since deuterium has a nuclear spin of 1, its NMR signals are distinct from those of hydrogen. youtube.com
For this compound, a D-NMR spectrum would show signals corresponding to the deuterium atoms introduced into the molecule. The chemical shifts of these signals would be very similar to the corresponding protons in the non-deuterated Tofenacin molecule, but the absence of these signals in the ¹H-NMR spectrum and their presence in the D-NMR spectrum provides definitive confirmation of successful deuteration. wikipedia.orgsigmaaldrich.com This technique is particularly useful for determining the isotopic enrichment and verifying that the deuterium atoms are located at the intended positions and have not scrambled to other parts of the molecule. sigmaaldrich.com
Table 2: Hypothetical D-NMR Data for this compound
| Deuterated Position | Expected D-NMR Chemical Shift (ppm) | Expected Signal in ¹H-NMR | Confirmation |
|---|---|---|---|
| Ethanamine-d4 chain | ~2.5 - 3.5 | Absent or significantly reduced | Successful deuteration of the ethylamine (B1201723) moiety. |
Infrared (IR) spectroscopy is another valuable tool for confirming the presence of deuterium in a molecule. This technique measures the vibrations of chemical bonds. rsc.org The vibrational frequency of a bond is dependent on the masses of the atoms involved. Because deuterium is heavier than hydrogen, a carbon-deuterium (C-D) bond will vibrate at a lower frequency (wavenumber) than a corresponding carbon-hydrogen (C-H) bond. youtube.com
In the IR spectrum of this compound, one would expect to see absorption bands in the C-D stretching region, which typically appears around 2000-2300 cm⁻¹. cdnsciencepub.com Concurrently, the intensity of the C-H stretching bands (typically around 2800-3000 cm⁻¹) corresponding to the deuterated positions would be significantly reduced or absent. This clear shift in the IR spectrum provides a distinct isotopic signature, confirming the incorporation of deuterium. libretexts.orgresearchgate.net
Table 3: Expected IR Vibrational Frequencies for Tofenacin and Tofenacin-d4
| Bond Type | Typical Wavenumber (cm⁻¹) in Tofenacin | Expected Wavenumber (cm⁻¹) in Tofenacin-d4 | Interpretation |
|---|---|---|---|
| C-H Stretch (ethylamine) | ~2850 - 2960 | Absent/Reduced | Indicates replacement of hydrogen with deuterium. |
| C-D Stretch (ethylamine-d4) | Not Present | ~2100 - 2250 | Confirms the presence of C-D bonds. youtube.com |
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous differentiation between Tofenacin and this compound.
The four deuterium atoms in this compound increase its monoisotopic mass by approximately 4 Da compared to the non-deuterated form. HRMS can easily resolve this mass difference, confirming the identity of the deuterated standard. Furthermore, HRMS is crucial for determining the isotopic purity of the standard. nih.gov It can detect the presence of lower-deuterated species (d1, d2, d3) or any remaining unlabeled Tofenacin (d0) as distinct peaks in the mass spectrum. This allows for the calculation of the percentage of isotopic enrichment, which is a critical quality attribute for a reference standard. youtube.com
Table 4: Theoretical High-Resolution Mass Data for Tofenacin and Tofenacin-d4
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ m/z |
|---|---|---|---|
| Tofenacin | C₁₇H₂₁NO | 255.1623 | 256.1696 |
| Tofenacin-d4 | C₁₇H₁₇D₄NO | 259.1874 | 260.1947 |
Impurity Profiling and Identification Using Deuterated Analogs
Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of drug products. pharmaffiliates.comijpsjournal.com Deuterated analogs like this compound play a vital, albeit indirect, role in this process. The primary application is, again, as an internal standard for the accurate quantification of known and unknown impurities in the Tofenacin drug substance or product.
When analyzing for impurities, the challenges of matrix effects and extraction variability are still present. By spiking the sample with a known amount of Tofenacin-d4, each impurity can be quantified relative to the internal standard's response. This leads to more accurate and reliable impurity levels, which is crucial for meeting regulatory requirements that set strict limits on acceptable impurity levels. ijpsjournal.com
A significant consideration in the use of deuterated standards is their own purity. The synthesis of a deuterated compound can sometimes result in the presence of the unlabeled analyte as an impurity. tandfonline.com If Tofenacin-d4 contains a significant amount of non-deuterated Tofenacin, it can interfere with the accurate measurement of the analyte at low concentrations. tandfonline.com Therefore, the deuterated standard itself must be thoroughly characterized to ensure it is of high isotopic and chemical purity. This underscores the importance of the spectroscopic techniques discussed in the previous section. The use of a well-characterized, highly pure this compound enhances the quality and reliability of impurity profiling studies for Tofenacin. pharmaffiliates.com
Elucidation of Metabolic and Degradative Pathways with Tofenacin Hydrochloride Salt D4
Application of Stable Isotope Tracing in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a key technique for quantifying the rates of metabolic reactions within a biological system. nih.gov The introduction of stable isotope-labeled compounds, like Tofenacin (B95592) Hydrochloride Salt-d4, provides a sophisticated method for tracing the journey of these molecules through complex metabolic networks. nih.govcreative-proteomics.com
Principles of Isotope Tracing for Pathway Mapping
Stable isotope tracing is a powerful method for investigating intracellular metabolic pathway utilization. researchgate.net It involves introducing a nutrient labeled with a stable isotope into a cellular system and tracking its course. researchgate.net Stable isotopes are non-radioactive variants of elements that possess the same number of protons but a different number of neutrons, resulting in different atomic masses. creative-proteomics.comnih.gov In the case of Tofenacin Hydrochloride Salt-d4, four hydrogen atoms are replaced with their heavier isotope, deuterium (B1214612) (²H). researchgate.netnih.gov
This "label" allows researchers to follow the compound and its metabolites through various biochemical transformations. creative-proteomics.com By using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can distinguish between the labeled and unlabeled molecules. nih.govnih.gov This enables the mapping of the metabolic pathways involved in the processing of the parent compound. creative-proteomics.com The core principle is that the isotopic labeling pattern of a metabolite is determined by the flux-weighted average of the labeling patterns of its precursor substrates. nih.gov
Differentiation of Endogenous and Exogenous Metabolic Contributions
A significant challenge in metabolic research is distinguishing between compounds that are naturally present in the body (endogenous) and those that are introduced from external sources (exogenous), such as drugs. americanchemistry.comacs.orgnih.gov Stable isotope labeling offers a robust solution to this problem. americanchemistry.comacs.orgnih.gov
When this compound is administered, any of its metabolites that retain the deuterium label can be unequivocally identified as originating from the exogenous drug. nih.gov Mass spectrometry can readily differentiate between the deuterated, exogenous metabolites and their non-deuterated, endogenous counterparts based on their mass difference. nih.gov This methodology, often termed Stable Isotope Labeling and Mass Spectrometry (SILMS), provides absolute quantitation of both exogenous and endogenous compounds and is highly informative for understanding the complete metabolic profile. americanchemistry.comacs.orgnih.gov
Identification of Novel Metabolites and Biochemical Pathways
The use of stable isotope tracers is instrumental in the discovery of new metabolites and previously unknown biochemical pathways. springernature.com As the labeled parent compound, this compound, is processed by the body, it may be converted into a series of intermediate and final products.
By tracking the unique isotopic signature of deuterium, researchers can identify all molecules that have been derived from the initial compound. nih.gov This approach can reveal metabolites that are present in very low concentrations and might otherwise go undetected. nih.gov The process often involves comparing the metabolic profiles of a system before and after the introduction of the labeled compound. Any new, labeled peaks appearing in the mass spectrum are potential novel metabolites, prompting further investigation to determine their structure and the enzymatic reactions that produced them. nih.gov
Studies on Metabolic Dynamics and Compartmentation
Beyond simply identifying pathways, stable isotope tracing allows for the investigation of metabolic dynamics, which is the study of the rates and changes in metabolic processes over time. nih.gov By collecting samples at different time points after the administration of this compound, researchers can observe how quickly the compound is metabolized and how the concentrations of its various metabolites change. nih.gov This provides valuable information about the kinetics of the enzymes involved. wiley.com
Furthermore, these studies can shed light on metabolic compartmentation, the localization of metabolic pathways within specific cells or even within different organelles of a single cell. nih.gov Analyzing the isotopic enrichment in different tissues or cellular fractions can reveal where the metabolism of this compound is most active. nih.gov This spatial and temporal information is crucial for a comprehensive understanding of a drug's disposition in the body. nih.govacs.org
Investigation of Chemical Degradation Pathways of this compound
In addition to metabolic breakdown, understanding the chemical degradation of a compound is essential for ensuring its stability and identifying potential impurities.
Identification of Degradation Products and Mechanisms
Forced degradation studies are conducted to identify the potential degradation products of a drug substance under various stress conditions, such as exposure to acid, base, heat, light, and oxidizing agents. nih.govnih.gov By subjecting this compound to these conditions, any resulting degradation products that retain the deuterium label can be identified. researchgate.net
Advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed to separate and identify these degradants. nih.govnih.gov The fragmentation patterns observed in the mass spectra, along with the known structure of the parent compound, allow for the structural elucidation of the degradation products. nih.gov This information is critical for understanding the chemical stability of Tofenacin and for developing stable formulations.
Chemical Stability Studies of Deuterated Structures
The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into a molecular structure can significantly influence its chemical stability. This alteration is primarily rooted in the mass difference between deuterium (²H or D) and protium (B1232500) (¹H or H). The carbon-deuterium (C-D) bond is stronger and possesses a lower zero-point vibrational energy compared to the analogous carbon-hydrogen (C-H) bond. princeton.eduyoutube.com Consequently, a greater amount of energy is required to cleave a C-D bond, which can lead to a decreased rate of reactions involving this bond cleavage. princeton.eduwikipedia.org This phenomenon is known as the kinetic isotope effect (KIE). libretexts.org
In the context of this compound, where four hydrogen atoms are replaced by deuterium, this isotopic substitution is anticipated to enhance its resistance to certain degradative pathways. medchemexpress.comcymitquimica.com While specific stability studies on this compound are not extensively published, the principles of deuterium substitution are well-established in pharmaceutical sciences. assumption.edunih.gov Deuteration is a recognized strategy to improve the metabolic stability of drug compounds by retarding metabolic processes, particularly those mediated by enzymes like the cytochrome P450 (CYP) family, which often involve C-H bond scission as a key step. juniperpublishers.comnih.gov
The enhanced stability of deuterated compounds can be observed in various conditions. For instance, deuteration at sites susceptible to oxidation can slow the rate of chemical degradation. youtube.com This has been shown to not only improve the pharmacokinetic profile of a drug but also to reduce the rate of its deterioration in vitro. assumption.edu For this compound, the deuterium atoms are located on the ethylamine (B1201723) moiety of the molecule. cymitquimica.comclearsynth.com This specific placement suggests a strategic effort to protect this part of the molecule from metabolic or chemical degradation.
The table below illustrates the fundamental differences in bond energy that contribute to the increased stability of deuterated structures.
| Bond Type | Zero-Point Energy (kJ/mol) | Bond Dissociation Energy (approx. kJ/mol) | Relative Reaction Rate (kH/kD) |
| C-H | Higher | ~413 | 1 (Reference) |
| C-D | Lower | ~421 | 1/6 to 1/10 wikipedia.org |
This interactive table provides a generalized comparison. Specific values can vary based on the molecular environment.
It is important to note that the effect of deuteration is not universal and depends on the specific reaction and the position of the deuterium label. juniperpublishers.com If the C-H bond cleavage is not the rate-determining step in a degradation pathway, the stabilizing effect of deuterium substitution will be minimal. princeton.edu However, for pathways where it is the rate-limiting step, the increase in chemical stability can be substantial.
Isotopic Effects on Molecular Transformation Rates in Non-Biological Systems
The influence of isotopic substitution on reaction rates extends beyond biological, enzyme-catalyzed systems into the realm of non-biological chemical transformations. This kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. libretexts.org The KIE is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH), typically expressed as kH/kD for hydrogen-deuterium substitution. wikipedia.org
In non-biological systems, such as acid/base-catalyzed hydrolysis, oxidation, or photolytic degradation, the rate of molecular transformation can be significantly altered by deuteration. When a C-H bond is broken in the rate-determining step of a reaction, a "primary" KIE is observed. libretexts.org For C-H versus C-D bonds, the kH/kD ratio is typically in the range of 6 to 10 at room temperature, indicating a much slower reaction for the deuterated compound. wikipedia.org This effect arises because the heavier deuterium atom leads to a lower vibrational frequency and a lower zero-point energy for the C-D bond, resulting in a higher activation energy for bond cleavage. princeton.edu
Consider the generalized non-biological degradation of a compound via oxidation, where a hydrogen atom is abstracted from a carbon atom in the rate-limiting step.
Reaction with Protium: R₃C-H + Oxidant → [R₃C· · ·H· · ·Oxidant]‡ → R₃C· + H-Oxidant (Rate = kH)
Reaction with Deuterium: R₃C-D + Oxidant → [R₃C· · ·D· · ·Oxidant]‡ → R₃C· + D-Oxidant (Rate = kD)
The significant difference between kH and kD provides clear evidence that the C-H/C-D bond is being broken in the slowest step of the reaction sequence.
Even when the deuterated bond is not broken during the reaction, a smaller "secondary" KIE can be observed. wikipedia.org These effects, which can be normal (kH/kD > 1) or inverse (kH/kD < 1), are often associated with changes in hybridization at the carbon atom bearing the isotope or steric effects. princeton.edu For example, a change from sp³ to sp² hybridization at a deuterated carbon often results in a normal secondary KIE (kH/kD ≈ 1.1-1.4), while a change from sp² to sp³ can lead to an inverse effect. princeton.edu
The table below summarizes typical KIE values and their general mechanistic implications in non-biological transformations.
| KIE Type | Typical kH/kD Value | Mechanistic Implication |
| Primary | ~2-10 | C-H/D bond is broken in the rate-determining step. libretexts.org |
| Secondary (Normal) | >1 (typically 1.1-1.4) | Change in hybridization (e.g., sp³ to sp²) near the isotopic center in the transition state. princeton.edu |
| Secondary (Inverse) | <1 | Increased steric crowding or change in hybridization (e.g., sp² to sp³) at the isotopic center in the transition state. acs.org |
This interactive table presents generalized data for interpreting kinetic isotope effects.
For this compound, these principles imply that its transformation rate in non-biological degradative processes, such as oxidation or certain types of hydrolysis, could be slower than its non-deuterated counterpart, provided the degradation mechanism involves the cleavage of the C-D bonds on the ethylamine moiety in its rate-determining step. The study of such isotopic effects provides invaluable insight into the stability and degradation pathways of the molecule under various chemical conditions.
Mechanistic Investigations Through Kinetic Isotope Effects of Tofenacin Hydrochloride Salt D4
Principles of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation
The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org For deuterium-labeled compounds like Tofenacin-d4, this is expressed as kH/kD. libretexts.org The magnitude of the KIE provides valuable information about the bonding environment of the substituted isotope in the rate-determining step of the reaction. princeton.edu
This phenomenon is rooted in quantum mechanics and the vibrational energy of chemical bonds. numberanalytics.com A bond to a heavier isotope has a lower vibrational frequency and consequently a lower zero-point energy (ZPE). numberanalytics.comwikipedia.org Breaking this bond requires more energy, leading to a slower reaction rate compared to its lighter counterpart. wikipedia.org The existence of a KIE indicates that the bonding to the isotopically labeled atom has changed at or before the rate-controlling step. princeton.edu KIEs are broadly classified into two main types: primary and secondary. libretexts.orgontosight.ainumberanalytics.com
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. libretexts.orgontosight.ailibretexts.org For deuterium (B1214612) substitution, as in Tofenacin (B95592) Hydrochloride Salt-d4, PKIEs (kH/kD) are typically "normal," with values greater than 1, often ranging from 2 to 8. libretexts.orglibretexts.orgcore.ac.uk The magnitude of the PKIE can indicate the nature of the transition state. For instance, a maximal KIE is often observed when the proton is symmetrically transferred in the transition state. princeton.edu
Significance : A significant PKIE provides strong evidence that the C-H (or N-H, O-H) bond at the labeled position is undergoing cleavage in the rate-limiting step. libretexts.org
Application to Tofenacin-d4 : If a metabolic or chemical reaction of Tofenacin involved the cleavage of one of the C-D bonds in the deuterated ethylamine (B1201723) moiety, observing a large kH/kD value would implicate this bond-breaking event as being central to the slowest step of the mechanism.
Table 1: Interpreting Primary Kinetic Isotope Effects (PKIEs)
| Observed kH/kD Value | Interpretation |
|---|---|
| ~1 | No C-H bond cleavage in the rate-determining step. |
| 2-8 | C-H bond cleavage occurs in the rate-determining step (normal KIE). libretexts.orglibretexts.org |
Secondary kinetic isotope effects occur when the bond to the isotopically labeled atom is not broken or formed in the rate-determining step. libretexts.orgwikipedia.orgnumberanalytics.com Instead, these effects arise from changes in the vibrational environment of the isotope between the reactant and the transition state. numberanalytics.com SKIEs are generally much smaller than PKIEs but are still highly informative. wikipedia.org They are categorized based on the position of the isotope relative to the reaction center (α, β, etc.). numberanalytics.com
α-Secondary KIEs : Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. A change from sp3 to sp2 hybridization typically results in a normal KIE (kH/kD ≈ 1.1-1.2), while a change from sp2 to sp3 results in an inverse KIE (kH/kD ≈ 0.8-0.9). wikipedia.orgepfl.ch
β-Secondary KIEs : These effects, where the isotope is on an adjacent atom, are often attributed to hyperconjugation stabilizing the transition state. libretexts.org
Application to Tofenacin-d4 : If a reaction at a site remote from the deuterated positions of Tofenacin-d4 still produced a measurable KIE, it would suggest changes in hybridization or steric environment at the labeled carbons during the transition state, providing a more detailed picture of the transition state's structure. numberanalytics.com
Experimental Measurement Techniques for KIEs
Precisely measuring the small differences in reaction rates is crucial for KIE studies. nih.gov Competitive experiments, where a mixture of the isotopically light and heavy compounds react simultaneously, are often the most accurate methods. nih.govresearchgate.net The relative change in the isotopic ratio of the remaining substrate or the formed product is monitored over time. wikipedia.org
Mass spectrometry (MS) is a highly sensitive technique for determining KIEs by measuring the ratio of isotopologues. nih.govnih.gov
Isotope Ratio Mass Spectrometry (IRMS) : This is a very precise method for measuring KIEs at natural abundance or with labeled compounds. wikipedia.orgnih.gov It requires converting the analyte into a small gaseous molecule for analysis, which can be a complex task. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can be used to separate and quantify the isotopic reactants and products, allowing for KIE determination. libretexts.orglibretexts.org
Whole Molecule Mass Spectrometry : Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS allow for the direct analysis of the entire molecule. nih.govchemrxiv.org This approach avoids the need for degradation or derivatization and can measure the isotope ratios of reactants and products directly from the reaction mixture. nih.govchemrxiv.org
For a study involving Tofenacin-d4, one could use LC-MS to track the disappearance of both Tofenacin and Tofenacin-d4 from a reaction mixture over time, thereby calculating the respective rate constants. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for measuring KIEs. nih.govrsc.org It allows for the direct monitoring of a reaction in the NMR tube. researchgate.net
13C NMR : By using a mixture of 12C and 13C-labeled substrates, the change in the ratio of the integrated signals can be followed over the course of the reaction to determine the KIE. researchgate.net This method can be applied to measure heavy-atom KIEs with high precision. ed.ac.uk
2H NMR : In the context of Tofenacin-d4, deuterium NMR could potentially be used to monitor the reaction.
HSQC NMR : Advanced techniques like 2D [13C,1H]-HSQC NMR spectroscopy offer high accuracy and precision, even with low substrate concentrations, by leveraging the high sensitivity of proton detection. acs.org
Table 2: Comparison of Experimental Techniques for KIE Measurement
| Technique | Advantages | Disadvantages |
|---|---|---|
| Mass Spectrometry (MS) | High sensitivity, can analyze complex mixtures, suitable for various isotopes. nih.govchemrxiv.org | May require derivatization (GC-MS), IRMS requires sample conversion. wikipedia.org |
| NMR Spectroscopy | Non-destructive, provides structural information, real-time monitoring is possible. researchgate.netrsc.org | Lower sensitivity than MS, may require higher concentrations and isotopically enriched samples for precision. nih.gov |
Theoretical and Computational Approaches for KIE Prediction and Interpretation
While experiments provide the ultimate data, theoretical and computational methods are indispensable for predicting and interpreting KIEs. ed.ac.uk These approaches allow researchers to model reaction pathways and calculate the expected KIEs for different proposed mechanisms.
Transition State Theory : The theoretical framework for understanding KIEs relies heavily on transition state theory. wikipedia.org Calculations often use quantum mechanical methods like Density Functional Theory (DFT) to determine the structures and vibrational frequencies of reactants and transition states. ed.ac.uk
Mechanism Validation : By comparing the computationally predicted KIEs for several plausible mechanisms with the experimentally measured value, researchers can find strong support for one pathway over others. ed.ac.uk This synergy between experiment and theory is a powerful tool for mechanistic elucidation. ed.ac.uk
In a study of Tofenacin-d4, computational chemists could model its metabolic transformation, calculate the vibrational frequencies for the deuterated and non-deuterated forms in the ground state and at the transition state of a proposed step, and thereby predict the KIE. A close match between this predicted value and the one measured by MS or NMR would provide strong validation for the proposed mechanism.
Influence of Deuteration on Chemical Bond Stability and Reactivity
The substitution of hydrogen with deuterium fundamentally alters the vibrational energy of a chemical bond, which in turn affects its stability and reactivity. The carbon-deuterium (C-D) bond is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. ias.ac.instackexchange.com This increased stability is a direct consequence of the greater mass of the deuterium atom.
According to the principles of quantum mechanics, a chemical bond is not static but vibrates at a specific frequency. Even at absolute zero, a bond possesses a minimum amount of vibrational energy, known as the zero-point energy (ZPE). The ZPE is inversely proportional to the square root of the reduced mass of the atoms forming the bond. Since deuterium is approximately twice as heavy as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D bond has a lower ZPE. stackexchange.com
Because the energy required to break a bond is the difference between the potential energy of the dissociated atoms and the ZPE of the bond, a lower ZPE results in a higher bond dissociation energy. Therefore, more energy is needed to cleave a C-D bond compared to a C-H bond, making it more stable. ias.ac.instackexchange.com
This enhanced stability of the C-D bond directly impacts the reactivity of a molecule. In a chemical reaction where the cleavage of a C-H bond is the rate-determining step, substituting hydrogen with deuterium will slow down the reaction rate. This is the essence of the primary kinetic isotope effect. The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) is a valuable indicator of the transition state structure and the degree to which the C-H bond is broken in the rate-limiting step.
In the context of Tofenacin Hydrochloride Salt-d4, the four deuterium atoms are located on the ethanamine group. cymitquimica.com This strategic placement of deuterium is expected to have a significant impact on the metabolic stability of the compound. Specifically, metabolic pathways that involve the enzymatic cleavage of these C-H bonds, such as N-demethylation or oxidation of the ethylamine bridge, would be impeded. The increased stability of the C-D bonds at these positions would lead to a slower rate of metabolism, potentially altering the pharmacokinetic profile of the drug.
The following table summarizes the general principles of how deuteration affects chemical bond properties, which are applicable to this compound.
| Property | C-H Bond | C-D Bond | Consequence of Deuteration |
| Zero-Point Energy | Higher | Lower | Increased energy required for bond cleavage |
| Bond Dissociation Energy | Lower | Higher | Greater bond stability |
| Vibrational Frequency | Higher | Lower | Altered spectroscopic properties |
| Reactivity in C-H Cleavage Reactions | Higher | Lower | Slower reaction rates (Kinetic Isotope Effect) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tofenacin Hydrochloride Salt-d4, and how can isotopic purity be ensured?
- Methodological Answer : Tofenacin Hydrochloride is synthesized via N-methylation of orphenadrine derivatives, as described in US Patents 4,218,477 and 4,237,068 . For the deuterated form (d4), isotopic labeling typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., methyl or aromatic groups) using deuterated reagents (e.g., D2O or deuterated methyl iodide). Isotopic purity (>98%) should be verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with attention to residual proton signals in deuterated solvents .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : To confirm deuterium incorporation and structural motifs (e.g., aromatic protons, methyl groups).
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of water/acetonitrile/trifluoroacetic acid (pH 2.0) to assess purity and retention time consistency .
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) and deuterium content via combustion analysis .
Q. What experimental protocols are used to determine solubility and salt stability?
- Methodological Answer :
- Solubility Testing : Prepare saturated solutions in water, ethanol, and dimethyl sulfoxide (DMSO) at 25°C, and quantify dissolved compound via UV-Vis spectroscopy or gravimetric analysis .
- Stability Studies : Store samples under varying conditions (e.g., 4°C, room temperature, 40°C/75% RH) for 1–6 months. Monitor degradation via HPLC and pH measurements, noting incompatibility with strong acids/oxidizing agents .
Q. Which analytical methods are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance accuracy. For plasma samples:
- Extraction : Protein precipitation with acetonitrile or solid-phase extraction.
- Chromatography : C18 column with gradient elution (0.1% formic acid in water/acetonitrile).
- Detection : Multiple reaction monitoring (MRM) transitions specific to Tofenacin-d4 .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Tofenacin’s dual mechanisms (serotonin-norepinephrine reuptake inhibition vs. anticholinergic activity)?
- Methodological Answer :
- Receptor Binding Assays : Perform competitive radioligand binding studies (e.g., [3H]-imipramine for reuptake inhibition; [3H]-QNB for muscarinic receptors) to quantify affinity ratios .
- Functional Studies : Use isolated tissue preparations (e.g., guinea pig ileum for anticholinergic effects) and synaptosomal uptake assays for reuptake inhibition. Cross-validate with in vivo models (e.g., forced swim test for antidepressant activity) .
Q. What metabolic pathways should be prioritized when studying this compound in Parkinson’s disease models?
- Methodological Answer : Focus on cytochrome P450 (CYP2D6)-mediated N-demethylation, as Tofenacin is a major metabolite of orphenadrine. Use deuterated analogs to track metabolic fate via:
- In Vitro Incubations : Human liver microsomes with NADPH cofactor, analyzed via LC-MS .
- In Vivo Studies : Administer Tofenacin-d4 to Parkinsonian rodents and quantify brain/plasma ratios, correlating with behavioral outcomes (e.g., motor function tests) .
Q. How should researchers address discrepancies in pharmacokinetic data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like dosage, species, and analytical methods. Use statistical tools (e.g., mixed-effects models) to identify outliers .
- Replication Studies : Repeat experiments under standardized conditions (e.g., fixed pH for solubility assays, identical HPLC parameters) .
Q. What strategies optimize bioanalytical method validation for Tofenacin-d4 in complex matrices?
- Methodological Answer : Follow ICH M10 guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
